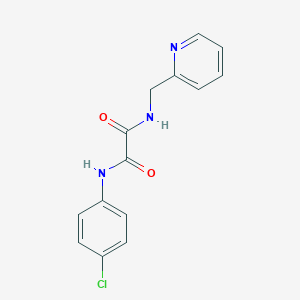

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide

Description

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEZUXMDNYBNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Synthesis of Monoamide Chloride :

-

Reagents : Oxalyl chloride (1.2 eq), 4-chloroaniline (1.0 eq), anhydrous THF, triethylamine (TEA, 2.5 eq).

-

Conditions : Add oxalyl chloride dropwise to a stirred solution of 4-chloroaniline and TEA in THF at 0°C. Warm to 25°C and stir for 4 hours.

-

Intermediate : (4-Chlorophenyl)oxalyl chloride (yield: 85–90%).

-

-

Coupling with Pyridin-2-ylmethylamine :

One-Pot Solvent-Assisted Condensation

High-temperature condensation using diethyl oxalate and excess amines in polar aprotic solvents.

Procedure:

-

Reagents : Diethyl oxalate (1.0 eq), 4-chloroaniline (1.1 eq), pyridin-2-ylmethylamine (1.1 eq), N,N-diisopropylamine (DIPA, solvent and base), toluene.

-

Conditions : Reflux at 120–130°C for 8–12 hours under nitrogen.

-

Key Advantage : DIPA acts as both solvent and base, eliminating byproducts.

-

Purification : Recrystallization from ethanol/water (1:1).

Carbodiimide-Mediated Coupling

A low-temperature method using coupling agents for controlled amide bond formation.

Procedure:

-

Activation of Oxalic Acid :

-

Reagents : Oxalic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), DMF.

-

Conditions : Stir at 0°C for 1 hour.

-

-

Sequential Amidation :

Comparative Analysis of Methods

| Method | Temperature (°C) | Solvent | Base/Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Two-Step Condensation | 0–25 | THF/DCM | TEA | 72–78 | ≥98 |

| One-Pot Condensation | 120–130 | Toluene/DIPA | DIPA | 68–75 | ≥95 |

| Carbodiimide Coupling | 0–25 | DMF | EDC/HOBt | 65–70 | ≥97 |

Key Observations :

-

Two-Step Condensation offers higher yields and purity but requires stringent temperature control.

-

One-Pot Condensation is operationally simpler but generates minor symmetrical byproducts (e.g., bis-(4-chlorophenyl)oxamide).

-

Carbodiimide Coupling avoids high temperatures but is cost-intensive due to coupling reagents.

Optimization Strategies

Solvent Selection

Stoichiometric Control

Purification Techniques

-

Recrystallization : Ethanol/water (1:1) achieves >95% purity for gram-scale synthesis.

-

Chromatography : Required for lab-scale reactions to separate regioisomers.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, NH), 8.40 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.30 (m, 4H, Ar-H).

Challenges and Solutions

-

Symmetrical Byproducts : Use of excess DIPA in one-pot methods suppresses bis-amide formation.

-

Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve yields in carbodiimide coupling.

Industrial-Scale Considerations

-

Cost Efficiency : One-pot condensation is preferred for bulk synthesis (lower reagent costs).

-

Environmental Impact : Solvent recovery systems (toluene, DMF) are critical for sustainable production.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxamides with different oxidation states.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamic acid, while reduction could produce N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)amine.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Functional Group Influence : The oxamide backbone in the target compound distinguishes it from hydrazine-carbothioamide (e.g., compound 12) and maleimide derivatives (e.g., compound 22) , which exhibit different electronic profiles and hydrogen-bonding capacities.

- Substituent Effects : The 4-chlorophenyl group is a common motif in antifungal and inhibitory compounds (e.g., PYR in ). Its presence enhances lipophilicity and may improve membrane permeability.

Key Observations:

- Antifungal Activity : PYR ( ) shares the 4-chlorophenyl group and a nitrogen heterocycle with the target compound, suggesting a possible overlap in antifungal mechanisms.

- Enzyme Inhibition : The maleimide derivative (compound 22) demonstrates that halogenated aromatic systems can enhance inhibitory potency, though the oxamide’s dual carbonyl groups may offer alternative binding modes.

- Anti-Prion Activity : Compound 12 highlights the role of the pyridinylmethyl group in targeting protein aggregates, a property that could extend to the oxamide derivative if tested.

Key Observations:

- Thermal Stability : Pyridine derivatives in exhibit high melting points (268–287°C), likely due to aromatic stacking, a feature that may extend to the target compound.

Biological Activity

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both chlorophenyl and pyridine moieties suggests a diverse range of interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and diabetes.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related oxamide derivatives can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic processes .

Case Studies

- Antitumor Studies : In a study conducted on a series of oxamide derivatives, this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : A comparative analysis of several oxamide compounds revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential role in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.